4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
Description
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. This particular compound is characterized by the presence of an ethyl group at the 4-position, a 3-methylbenzyl group at the 7-position, and an oxy group attached to the chromen-2-one core.
Properties
IUPAC Name |
4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(7-8-17(15)18)21-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBTYNQXTGUTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977013 | |
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-47-7 | |
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 3-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Reaction Mechanism: The 3-methylbenzyl bromide undergoes nucleophilic substitution with the hydroxyl group of 4-ethyl-2H-chromen-2-one, resulting in the formation of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with a different position of the methyl group on the benzyl moiety.
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with variations in the positions of the ethyl and methyl groups.
Uniqueness
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure may confer specific interactions with biological targets, leading to potential therapeutic applications. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves:
- Starting Materials : 4-ethyl-2H-chromen-2-one and 3-methylbenzyl bromide.
- Reaction Conditions : Conducted under basic conditions using potassium carbonate or sodium hydroxide.
- Mechanism : The nucleophilic substitution reaction results in the formation of the desired compound.
Biological Activities
The biological activity of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Anti-inflammatory Effects
Research indicates that this coumarin derivative can modulate inflammatory pathways. It has shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of the NF-kB signaling pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies have reported that 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 values indicate potent activity, making it a candidate for further development as an anticancer agent .
The mechanism by which 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one exerts its effects involves:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling cascades.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it reduces cellular damage .
Case Studies
Several studies have explored the biological activities of this compound:
- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, showcasing its potential as an antioxidant agent .
- Anti-inflammatory Study : In a model of inflammation induced by LPS, treatment with this coumarin derivative significantly decreased the levels of inflammatory cytokines, supporting its anti-inflammatory properties .
- Cytotoxicity Study : Research on MCF-7 cells revealed that this compound exhibits dose-dependent cytotoxicity, with significant inhibition of cell proliferation at low concentrations (IC50 = 9.54 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
